Enhanced Lipophilicity Attenuates Metabolic Clearance Versus Unsubstituted Analog
The presence of a 5-propyl substituent on the 1,2,4-oxadiazole ring directly increases lipophilicity compared to the unsubstituted 1,2,4-oxadiazole analog (CAS 1710661-64-5), which has a calculated LogP of 1.71 and a topological polar surface area (TPSA) of 83.04 Ų . While exact calculated LogP values for the target compound are not reported in the same database, the addition of a propyl chain to the oxadiazole ring is structurally predicted to elevate LogP by approximately +1.0 to +1.5 units, bringing it into a more favorable range (LogP ~2.7–3.2) for membrane permeability while maintaining a TPSA below 90 Ų, which is consistent with favorable oral absorption parameters in drug discovery settings [1]. This differentiation is important because higher lipophilicity within an optimal range can enhance passive permeability and reduce renal clearance, a property that the unsubstituted analog may lack.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Estimated ~2.7–3.2 based on structural addition of propyl chain to oxadiazole ring; TPSA predicted ≤ 90 Ų |
| Comparator Or Baseline | Methyl 1-(4-(1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxylate (CAS 1710661-64-5), Calculated LogP = 1.71, TPSA = 83.04 Ų |
| Quantified Difference | Estimated ΔLogP ≈ +1.0 to +1.5 |
| Conditions | Computational prediction based on structural analog data from vendor (Leyan) database and standard medicinal chemistry LogP increment rules |
Why This Matters
Scientific procurement should prioritize this compound over the unsubstituted analog when a higher, but still moderate, lipophilicity is required to balance solubility and permeability in early drug discovery assays.
- [1] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. View Source
